Cas no 13059-86-4 (Benzenamine,N-butyl-2,4-dinitro-)

Benzenamine,N-butyl-2,4-dinitro- structure
13059-86-4 structure
Product Name:Benzenamine,N-butyl-2,4-dinitro-
CAS-nummer:13059-86-4
MF:C10H13N3O4
MW:239.227922201157
CID:148148
PubChem ID:260939
Update Time:2025-04-19

Benzenamine,N-butyl-2,4-dinitro- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,N-butyl-2,4-dinitro-
    • DTXSID50926807
    • Q63395811
    • NSC-92781
    • N-BUTYL-2,4-DINITROBENZENAMINE
    • NSC92781
    • N-butyl-2,4-dinitroaniline
    • SCHEMBL14294847
    • AKOS003512782
    • MFCD00024403
    • 13059-86-4
    • Inchi: 1S/C10H13N3O4/c1-2-3-6-11-9-5-4-8(12(14)15)7-10(9)13(16)17/h4-5,7,11H,2-3,6H2,1H3
    • InChI-sleutel: XFLMVRNRVDULNK-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C=C(C=CC=1NCCCC)[N+](=O)[O-])=O

Berekende eigenschappen

  • Exacte massa: 239.09069
  • Monoisotopische massa: 239.091
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 274
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 104Ų

Experimentele eigenschappen

  • Dichtheid: 1.313
  • Kookpunt: 384.2°C at 760 mmHg
  • Vlampunt: 186.1°C
  • Brekindex: 1.606
  • PSA: 98.31

Benzenamine,N-butyl-2,4-dinitro- Gerelateerde literatuur

  • 1. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution
    Francesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
  • 2. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution
    Francesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
  • 3. The stabilities of Meisenheimer complexes. Part 22. The ionisation of 2,4-dinitroaniline, its N-alkylated derivatives, and 2,6-dinitroaniline in methanol–dimethyl sulphoxide containing sodium methoxide
    Michael R. Crampton,Penelope M. Wilson J. Chem. Soc. Perkin Trans. 2 1980 1854
  • 4. Functional micellar catalysis. Part 5. Catalysis of activated amide hydrolysis by hydroxy and imidazole functionalized surfactant systems
    Roberto Fornasier,Umberto Tonellato J. Chem. Soc. Perkin Trans. 2 1982 899
  • 5. Potentially bifunctional reactants. The kinetics of aromatic nucleo-philic substitution by benzamidine and n-butylamine
    Gino Biggi,Francesco Del Cima,Francesco Pietra J. Chem. Soc. Perkin Trans. 2 1972 188
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